Noremopamil

Catalog No.
S537489
CAS No.
86656-29-3
M.F
C22H28N2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noremopamil

CAS Number

86656-29-3

Product Name

Noremopamil

IUPAC Name

2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3

InChI Key

SWJSQALWXRRRJA-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Noremopamil; Desmethyl emopamil; Desmethyl-emopamil; Desmethylemopamil

Canonical SMILES

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Description

The exact mass of the compound Noremopamil is 320.2252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Noremopamil is a chemical compound that belongs to the class of calcium channel blockers, specifically the phenylalkylamine derivatives. It is structurally related to other known calcium channel blockers such as verapamil and emopamil. Noremopamil is characterized by its unique stereochemistry, which contributes to its biological activity and pharmacological properties. The compound has been studied for its potential applications in cardiovascular therapies due to its ability to inhibit calcium influx in cardiac and vascular smooth muscle cells, thus affecting heart rate and blood pressure regulation.

Typical of phenylalkylamines. These reactions can include:

  • Acylation: Noremopamil can react with acyl chlorides to form acyloxy derivatives.
  • Hydrolysis: In aqueous conditions, noremopamil can hydrolyze to yield its corresponding carboxylic acid.
  • Reduction: The nitrile group present in some derivatives can be reduced to amines or alcohols under appropriate conditions.

These reactions are crucial for modifying noremopamil's structure to enhance its pharmacological properties or develop prodrugs that improve bioavailability.

Noremopamil exhibits significant biological activity as a calcium channel blocker. Its primary mechanism involves the inhibition of voltage-gated calcium channels, which leads to:

  • Vasodilation: By preventing calcium entry into vascular smooth muscle cells, noremopamil promotes relaxation of blood vessels, lowering blood pressure.
  • Negative Chronotropic Effect: It reduces heart rate by inhibiting calcium influx in cardiac myocytes.
  • Antiarrhythmic Properties: Noremopamil may help stabilize cardiac rhythms by modulating electrical conduction through the heart.

Studies have indicated that noremopamil can also influence P-glycoprotein function, which plays a role in drug transport across cell membranes, enhancing its potential therapeutic applications .

The synthesis of noremopamil typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as phenylacetic acid derivatives.
  • Formation of Key Intermediates: Key intermediates are formed through methods like alkylation and acylation.
  • Chiral Resolution: Given the importance of stereochemistry in biological activity, chiral resolution techniques are employed to isolate the desired enantiomer (S)-noremopamil from racemic mixtures.
  • Final Modifications: Additional functional groups may be introduced via standard organic reactions such as reduction or hydrolysis to yield the final product .

Noremopamil has several notable applications:

  • Cardiovascular Therapy: It is primarily used in treating hypertension and angina pectoris due to its vasodilatory effects.
  • Research Tool: Noremopamil is utilized in pharmacological studies investigating calcium channel dynamics and P-glycoprotein interactions.
  • Potential Prodrug Development: Its structure allows for modifications that could lead to prodrugs with improved pharmacokinetic profiles.

Interaction studies involving noremopamil have focused on its effects on various biological systems:

  • P-Glycoprotein Interaction: Research has shown that noremopamil may inhibit P-glycoprotein, affecting the absorption and distribution of co-administered drugs .
  • Drug-Drug Interactions: Studies have highlighted potential interactions with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during concurrent use.

Noremopamil shares structural and functional similarities with several other compounds within the phenylalkylamine class. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Features
VerapamilHighHypertension, anginaNon-selective calcium channel blocker
EmopamilModerateCardiovascular researchPotential P-glycoprotein tracer
DiltiazemModerateHypertension, anginaBenzothiazepine structure
NifedipineLowHypertensionDihydropyridine structure

Noremopamil's unique stereochemistry and specific interactions with calcium channels distinguish it from these similar compounds, particularly in terms of its efficacy and safety profile in clinical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Exact Mass

320.2252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kimura T, Yamamoto N, Suzuki Y, Kawano K, Norimine Y, Ito K, Nagato S, Iimura Y, Yonaga M. Practical synthesis of chiral emopamil left hand as a bioactive motif. J Org Chem. 2002 Aug 23;67(17):6228-31. PubMed PMID: 12182667.
2: Weber J, Bielenberg GW, Krieglstein J. Effects of phenylalkylamine calcium entry blockers on postischemic energy metabolism in the isolated perfused rat brain: stereoselective action of emopamil. Pharmacology. 1988;37(1):38-49. PubMed PMID: 2458606.

Explore Compound Types